Product packaging for CHDI-340246(Cat. No.:)

CHDI-340246

Cat. No.: B1192495
M. Wt: 290.7
InChI Key: UPKQDTLLVVTZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHDI-340246 is a novel, potent, and selective inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism . Dysregulation of this pathway has been strongly implicated in the progression of neurodegenerative diseases, most notably Huntington's disease (HD) . By inhibiting KMO, this compound modulates the pathway, leading to a reduction in the synthesis of neurotoxic metabolites like 3-hydroxykynurenine (3-OH-Kyn) and quinolinic acid (Quin), and an elevation in the levels of kynurenine (Kyn) and the neuroprotective metabolite kynurenic acid (KynA) in the brain . In preclinical studies, administration of this compound led to a restoration of electrophysiological alterations observed in mouse models of Huntington's disease, both after acute and chronic dosing . The compound is orally bioavailable and has demonstrated a favorable pharmacokinetic and metabolic disposition profile in laboratory animals, supporting its use as a research tool . This compound is supplied for non-clinical research applications. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7

IUPAC Name

6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19)

InChI Key

UPKQDTLLVVTZQT-UHFFFAOYSA-N

SMILES

O=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CHDI340246;  CHDI 340246;  CHDI-340246

Origin of Product

United States

Discovery and Preclinical Development of Chdi 340246

Strategic Approaches in KMO Inhibitor Identification and Lead Compound Selection

The strategic identification of KMO inhibitors has focused on developing molecules capable of modulating the kynurenine (B1673888) pathway to reduce neurotoxic metabolites and increase neuroprotective ones. Early efforts in identifying KMO inhibitors included the discovery of compounds like m-nitrobenzoyl alanine (B10760859) (m-NBA), which was reported as the first selective KMO inhibitor with an IC50 of 0.9 µM. Another compound, UPF-648, demonstrated higher potency with an IC50 of 40 nM. researchgate.net These early inhibitors provided initial insights into the structural requirements for KMO inhibition.

The development of CHDI-340246 was part of a broader effort to find potent and selective KMO inhibitors with favorable pharmacokinetic properties. sci-hub.seresearchgate.net The strategy involved the identification of chemical series that could effectively inhibit KMO activity. gladstone.orgresearchgate.net The aim was to develop inhibitors that could increase KYNA levels while decreasing 3-HK and QUIN, thereby counteracting the metabolic imbalance observed in conditions like HD. researchgate.netspandidos-publications.comsci-hub.se The selection of lead compounds involved evaluating their potency, selectivity against other enzymes in the kynurenine pathway, and their pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. researchgate.net

Development and Optimization of this compound as a Selective KMO Inhibitor

The development and optimization process led to the identification of this compound as a potent and selective KMO inhibitor. researchgate.netresearchgate.net Structural modifications were explored to enhance potency and improve pharmacological properties. For instance, substitution on a phenyl ring led to the development of a molecule with 3-chloro, 4-cyclopropoxy substitution, resulting in this compound, which demonstrated an IC50 of 0.5 nM. researchgate.net

Preclinical studies characterized this compound's activity and profile. The molecule was reported to have IC50 values of 0.5 nM in human, 4.0 nM in rat, and 5.1 nM in mouse live tissue lysate. researchgate.net In cellular assays, the EC50 values were reported as 82 nM in human peripheral blood mononuclear cells (PBMCs) and 72 nM in rat microglia. researchgate.net These data indicate potent inhibition of KMO across different species and in relevant cell types.

Further preclinical evaluation in transgenic mouse models of HD, such as the R6/2 model, demonstrated that oral administration of this compound could potently and dose-dependently modulate the kynurenine pathway in both peripheral tissues and the central nervous system. researchgate.netresearchgate.net This modulation included inhibiting the formation of 3-HK and QUIN and elevating levels of KYN and KYNA in brain tissues. researchgate.netresearchgate.net

Preclinical findings also suggested that this compound could restore several electrophysiological alterations in mouse models of HD, both acutely and after chronic administration. researchgate.net However, chronic dosing of this compound did not significantly modify behavioral phenotypes or the natural progression of the disease in comprehensive behavioral tests in mouse models of HD. researchgate.netresearchgate.net

The preclinical data on this compound's potency, selectivity, and ability to modulate the kynurenine pathway in vivo supported its evaluation as a potential therapeutic agent. researchgate.netsci-hub.seresearchgate.net

Table 1: In Vitro Potency of this compound

Assay TypeSpeciesIC50/EC50 (nM)Citation
Live tissue lysate (IC50)Human0.5 researchgate.net
Live tissue lysate (IC50)Rat4.0 researchgate.net
Live tissue lysate (IC50)Mouse5.1 researchgate.net
PBMC (EC50)Human82 researchgate.net
Microglia (EC50)Rat72 researchgate.net

Table 2: Preclinical Pharmacokinetic Profile of this compound

ParameterMiceRatsDogsMonkeysCitation
Blood Clearance (% Liver Blood Flow)Low (<20%)Low (<20%)Low (<20%)Low (<20%) researchgate.net
Volume of Distribution (L/kg)Small (<0.5)Small (<0.5)Small (<0.5)Small (<0.5) researchgate.net
Terminal Half-life (hr)1-21-21-29 researchgate.net
Oral Bioavailability (%)>60>60>60>60 researchgate.net
Plasma Protein Binding (%)N/AN/AN/A99.7 (Human) researchgate.net

Biochemical and Pharmacological Characterization of Chdi 340246

In Vitro KMO Inhibition Studies

CHDI-340246 has demonstrated potent inhibition of KMO across multiple species in various in vitro assays. In assays using live tissue lysates, the compound exhibited IC50 values of 0.5 nM, 4.0 nM, and 5.1 nM for human, rat, and mouse KMO, respectively. nih.gov The inhibitory activity was also confirmed in cellular assays, with EC50 values of 82 nM in human peripheral blood mononuclear cells (PBMCs) and 72 nM in rat microglia. nih.gov Further studies have characterized the cellular IC50 for rat microglial KMO activity as being in the range of 20 to 80 nM. neuroservice.com

Species / SystemAssay TypePotency Value
HumanTissue LysateIC50: 0.5 nM
RatTissue LysateIC50: 4.0 nM
MouseTissue LysateIC50: 5.1 nM
HumanPeripheral Blood Mononuclear Cells (PBMCs)EC50: 82 nM
RatMicrogliaEC50: 72 nM

Data sourced from multiple research findings. nih.gov

A key feature of this compound is its high selectivity for KMO. Profiling studies have shown that the compound does not significantly affect the activity of other key enzymes within the kynurenine (B1673888) pathway. neuroservice.comnih.gov Specifically, its activity was tested against indoleamine 2,3-dioxygenase (IDO), kynurenine aminotransferases (KATs), and kynureninase, with no inhibitory effects observed. neuroservice.com This selectivity ensures that its pharmacological action is precisely targeted to the KMO-mediated step of tryptophan metabolism, shunting the pathway away from the production of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) and toward the formation of kynurenic acid (KYNA). researchgate.net

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in several laboratory animal species, revealing favorable properties for in vivo evaluation. researchgate.netnih.gov

The compound is orally bioavailable, with studies showing greater than 60% bioavailability in all species tested. researchgate.netnih.gov In vitro investigations indicated minimal metabolic turnover across species. nih.gov Blood clearance was low (less than 20% of liver blood flow) and the volume of distribution was small (less than 0.5 L/kg) in all animals studied. nih.gov The terminal half-life, however, varied by species, ranging from 1-2 hours in mice, rats, and dogs to approximately 9 hours in monkeys. nih.gov Plasma protein binding was high, particularly in human plasma at 99.7%. nih.gov

In rats, radiolabeled [¹⁴C]this compound showed wide tissue distribution, with the exception of the brain and testes. nih.gov The primary circulating entity in rats was the parent drug, with a minor amount of a sulphate conjugate of an O-dealkylated metabolite. nih.gov Elimination in rats occurred mainly through the urinary route as metabolites. nih.gov In cynomolgus monkeys, the parent drug was predominant in plasma with only trace levels of metabolites detected. nih.gov

ParameterMiceRatsDogsMonkeys
Oral Bioavailability >60%>60%>60%>60%
Terminal Half-life 1-2 hr1-2 hr1-2 hr~9 hr
Blood Clearance LowLowLowLow
Volume of Distribution <0.5 L/kg<0.5 L/kg<0.5 L/kg<0.5 L/kg

Data compiled from preclinical studies in laboratory animals. researchgate.netnih.gov

Consistent with its mechanism of action as a KMO inhibitor, oral administration of this compound potently and dose-dependently modulates kynurenine pathway metabolites in both peripheral tissues and the central nervous system of preclinical models. nih.govresearchgate.net By blocking the conversion of kynurenine to 3-hydroxykynurenine, the compound leads to a significant elevation of upstream metabolites. researchgate.netnih.gov Specifically, administration of this compound results in increased levels of both Kynurenine (KYN) and Kynurenic Acid (KYNA) in brain tissues and cerebrospinal fluid (CSF). nih.govnih.govresearchgate.net This shunting of the pathway toward the production of KYNA, a known neuroprotective agent, is a primary pharmacodynamic effect of the compound. frontiersin.orgresearchgate.net

Modulation of Kynurenine Pathway Metabolites in Peripheral Tissues and the Central Nervous System

Reduction of 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QA) Concentrations

This compound functions as a potent and selective inhibitor of kynurenine mono-oxygenase (KMO), a key enzyme in the kynurenine pathway. nih.govmedkoo.comresearchgate.net The primary mechanism of KMO is to catalyze the conversion of kynurenine into 3-hydroxykynurenine (3-HK). neuroservice.commdpi.com Subsequently, 3-HK is metabolized further down the pathway to quinolinic acid (QA). neuroservice.commdpi.com By inhibiting KMO, this compound effectively blocks this conversion, leading to a reduction in the formation of both 3-HK and QA. nih.govresearchgate.netsigmaaldrich.com

Dysregulation of the kynurenine pathway, characterized by elevated levels of the neurotoxic metabolites 3-HK and QA, has been associated with the progression of Huntington's disease (HD). nih.govsigmaaldrich.comresearchgate.net In preclinical studies using transgenic mouse models of HD, oral administration of this compound has been shown to potently and dose-dependently modulate the kynurenine pathway in both peripheral tissues and the central nervous system. nih.govresearchgate.net This modulation results in a notable inhibition of 3-HK and QA formation. nih.govresearchgate.net

While the inhibitory effect is clear, research in mouse models of HD has indicated that the baseline levels of 3-HK and QA in these models are often very low. neuroservice.com This makes it challenging to demonstrate a substantial reduction of these metabolites following KMO inhibition. neuroservice.com Nevertheless, the primary biochemical consequence of KMO inhibition by this compound is the decreased synthesis of these specific metabolites. researchgate.net This action is intended to shift the kynurenine pathway away from the production of neurotoxic metabolites and towards the formation of the neuroprotective metabolite, kynurenic acid (KYNA). researchgate.net

Table 1: Effect of this compound on Kynurenine Pathway Metabolites

MetaboliteEffect of this compound AdministrationRationale
3-Hydroxykynurenine (3-HK)Decreased FormationDirectly downstream of KMO enzyme, which is inhibited by this compound. nih.govneuroservice.com
Quinolinic Acid (QA)Decreased FormationA downstream metabolite of 3-HK; its production is reduced as a consequence of lower 3-HK levels. nih.govneuroservice.com
Kynurenine (KYN)Elevated LevelsThe substrate for KMO accumulates when the enzyme is inhibited. neuroservice.com
Kynurenic Acid (KYNA)Elevated LevelsAccumulated kynurenine is shunted towards the alternative pathway catalyzed by kynurenine aminotransferases (KATs). neuroservice.com

Target Engagement Assessment

Assessing the extent to which this compound engages its target, the KMO enzyme, in the central nervous system is critical for its characterization. Target engagement has been evaluated by measuring the concentration of the inhibitor at the site of action. neuroservice.com

One method used to determine the levels of unbound this compound in the brain is quantitative microdialysis. neuroservice.com Probes implanted in the striatum of mice can measure the free concentration of the compound in the interstitial space following systemic administration. neuroservice.com Studies have shown that the free concentration of this compound in the striatum is dose-dependent. For instance, at a 10 mg/kg dose, the free concentration ranged from 20 to 50 nM, which is close to the cellular IC50 for KMO activity in rat microglia. neuroservice.com This indicates that at this dose, the concentration of the drug in the brain is sufficient to engage and inhibit the target enzyme. neuroservice.com

Further studies provided more detailed measurements of the free striatal concentrations at higher doses, demonstrating increased target site availability with increased administration. neuroservice.com

Table 2: Free Striatal Concentration of this compound in Q175 Mouse Model

Oral Dose (mg/kg)Free Striatal Concentration (Cmax ± SEM, nM)
3055 ± 33
6081 ± 42
100206 ± 150

Data sourced from studies in Q175 heterozygous mice. neuroservice.com

Efficacy Studies of Chdi 340246 in Preclinical Disease Models

Neurodegenerative Disease Models: Huntington's Disease

The therapeutic potential of CHDI-340246 has been primarily investigated within the context of Huntington's Disease, a neurodegenerative disorder for which disease-modifying treatments are sought.

Advanced in vitro models are crucial for dissecting the cellular mechanisms of Huntington's Disease. Researchers utilize human induced pluripotent stem cells (iPSCs) to generate disease-relevant cell types, such as striatal neurons, that retain donor characteristics, including the mutant huntingtin (HTT) gene. axolbio.com In collaboration with organizations like CHDI, CRISPR-Cas9 gene-editing technology has been used to create stem cell lines with specific, targeted modifications to the HTT gene, allowing for the study of how different CAG repeat lengths affect cellular biology. axolbio.com These platforms, including iPSC-derived glutamatergic neurons, are employed to screen for compounds that can regulate mutant HTT and potentially reverse disease phenotypes like aggregation and cellular toxicity. criver.com While these models are used for screening various small molecules and RNA therapies, specific efficacy data for this compound within these in vitro systems are not extensively detailed in the available literature. criver.com

The efficacy of this compound has been evaluated in several transgenic mouse models of HD, which are designed to replicate key aspects of the human disease. nih.govneuroservice.com The most frequently cited models in studies involving this compound are the R6/2 and Q175 mice. nih.gov The R6/2 mouse is a transgenic model that expresses exon 1 of the human huntingtin gene with a large CAG repeat expansion, leading to a rapid and severe disease phenotype. criver.comnih.gov The Q175 knock-in mouse model contains the human mutant HTT allele with an expanded CAG repeat within the native mouse huntingtin gene, representing a more genetically accurate model with a slower disease progression. criver.comnih.gov The BACHD mouse model also expresses the full-length human mutant huntingtin gene and exhibits a range of HD-like symptoms, including cardiovascular dysfunction. frontiersin.orgplos.orgresearchgate.net Studies with this compound have demonstrated its ability to potently modulate the kynurenine (B1673888) pathway in the central nervous system of these animal models. nih.gov

A significant finding from preclinical studies is the ability of this compound to restore electrophysiological deficits observed in HD mouse models. nih.govneuroservice.com In brain slice preparations from both R6/2 and Q175 mice, administration of the compound corrected several electrophysiological alterations. nih.govresearchgate.net This restorative effect was observed following both acute and chronic exposure to the inhibitor. nih.govresearchgate.net Specifically, this compound was shown to acutely rescue the impaired hippocampal long-term potentiation (LTP), a key cellular mechanism for learning and memory, in R6/2 mice. researchgate.net These findings suggest that targeting the KMO enzyme can reverse some of the neuronal communication deficits associated with HD. nih.gov

Summary of this compound Effects on Electrophysiology in HD Mouse Models
HD ModelElectrophysiological ParameterOutcome of this compound AdministrationReference
R6/2 MouseHippocampal Long-Term Potentiation (LTP)Deficit was acutely and selectively rescued researchgate.net
R6/2 and Q175 MiceGeneral Electrophysiological AlterationsRestoration observed after acute and chronic administration nih.gov

The correction of electrophysiological abnormalities, such as LTP, directly points to an effect on synaptic function and plasticity. researchgate.net Synaptic dysfunction is a well-documented early feature in the pathophysiology of HD, preceding significant neurodegeneration. frontiersin.org The kynurenine pathway metabolites, particularly kynurenine (Kyn) and kynurenic acid (KynA), are believed to play a role in modulating synaptic plasticity. chdifoundation.org By inhibiting KMO, this compound increases the brain levels of Kyn and KynA. nih.govchdifoundation.org This shift in the metabolic pathway is thought to contribute to the observed benefits on synaptic transmission, suggesting that pharmacological modulation of KMO could be a strategy to ameliorate synaptic deficits in HD. researchgate.net

Neuroinflammation is an established component of Huntington's Disease pathology. frontiersin.org The kynurenine pathway is intricately linked with the immune system, and its dysregulation in HD is correlated with immune activation. researchgate.net The rationale for inhibiting KMO extends to its potential anti-inflammatory effects. researchgate.netchdifoundation.org By decreasing the production of the neurotoxic and potentially inflammatory metabolites 3-OH-Kyn and quinolinic acid, and increasing the neuroprotective KynA, KMO inhibition is hypothesized to reduce neuroinflammatory processes. researchgate.net While this compound was developed with this rationale, direct and detailed evidence of its modulation of specific neuroinflammatory markers in HD models is an area requiring further clarification in the literature. researchgate.netchdifoundation.org

Summary of this compound Effects on Disease Phenotype in HD Mouse Models
Assessment AreaFindingReference
Behavioral PhenotypesNo significant modification observed after chronic dosing nih.govneuroservice.com
Disease ProgressionNo significant modification observed researchgate.net
Disease-Related Gene ExpressionNo effect observed neuroservice.com
Soluble Mutant HTT Protein LevelsNo effect observed neuroservice.com

Evaluation in Non-Human Primate Models for Translational Insights

Non-human primates (NHPs) represent a critical animal model in translational research, offering valuable insights into human diseases due to their close genetic, physiological, and behavioral similarities to humans. nih.gov They are frequently utilized to establish the potential efficacy of therapeutic interventions before advancing to human clinical trials. nih.gov In the context of viral infections like Human Immunodeficiency Virus (HIV), NHP models, particularly Simian Immunodeficiency Virus (SIV) infection in macaques, are indispensable for evaluating novel therapeutic strategies. plos.orgmdpi.com The KMO inhibitor this compound has demonstrated a favorable profile concerning absorption, distribution, metabolism, and excretion in various animal models, including primates, which supports its further evaluation. researchgate.net Research using a rhesus macaque model of SIV infection has been employed to investigate whether inhibiting the kynurenine pathway with this compound could alter the course of disease progression. nih.govnih.gov

Viral Infection Models: Simian Immunodeficiency Virus (SIV)

The efficacy of this compound has been specifically evaluated in the context of acute SIV infection in rhesus macaques, a well-established model for studying HIV pathogenesis and therapeutic interventions. nih.govnih.gov

Modulation of Kynurenine Pathway Activity During Acute SIV Infection

The kynurenine pathway (KP) is a significant metabolic route for tryptophan and is implicated in the pathogenesis of chronic viral infections, including HIV. nih.govnih.govfrontiersin.org During SIV infection, the activity of this pathway is altered. researchgate.net this compound functions as an inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in this pathway. nih.govnih.gov

In studies with SIV-infected rhesus macaques, administration of this compound during the acute infection phase effectively disrupted the kynurenine pathway. nih.govnih.gov The inhibition of KMO by this compound was shown to prevent the SIV-induced increases in downstream metabolites of the pathway. nih.govnih.gov Effective KMO inhibition is expected to increase the concentration of kynurenine (KYN) and its alternative branch metabolites, such as kynurenic acid (KYNA), while decreasing the concentration of the direct KMO product, 3-hydroxykynurenine (3HK), and the subsequent downstream metabolite, quinolinic acid (QA). nih.gov

Kynurenine Pathway MetaboliteExpected Change with KMO InhibitionObserved Effect of this compound in SIV Model
Tryptophan (TRP)No ChangeLevels remained unchanged. nih.gov
Kynurenine (KYN)IncreaseConcentration increased. nih.gov
Kynurenic Acid (KYNA)IncreaseConcentration increased. nih.gov
3-hydroxykynurenine (3HK)DecreaseConcentration decreased. nih.gov
Quinolinic Acid (QA)DecreaseConcentration decreased. nih.gov

Impact on Immune Cell Subsets (e.g., CD4+ T cell counts, PD-1 expression)

The dysregulation of the immune system is a hallmark of SIV and HIV infection, characterized by the depletion of CD4+ T cells and the functional exhaustion of T cells, often associated with the expression of inhibitory receptors like Programmed Cell Death protein 1 (PD-1). nih.govfrontiersin.org

The administration of this compound during acute SIV infection demonstrated a significant impact on key immune cell populations. nih.govnih.gov Treatment with the KMO inhibitor led to a notable reduction in the expression of PD-1 on both naive and memory T cell subsets. nih.govnih.gov Furthermore, KMO inhibition was associated with an increase in the frequency of naive T cells. nih.govnih.gov These findings suggest that modulating the kynurenine pathway can influence the phenotype and function of T cell populations during lentiviral infection. nih.govnih.gov

Influence on Immunological and Clinical Outcomes

A key finding from these studies was the predictive value of early PD-1 expression. nih.govnih.gov The level of PD-1 expression on T cells during acute SIV infection was found to be a predictor of subsequent clinical outcomes, specifically body weight and CD4+ T cell counts. nih.govnih.gov The data indicate that early KMO inhibition provides a clinical benefit, suggesting a rationale for this approach as a potential adjunctive treatment strategy to slow disease progression and enhance immune reconstitution in SIV/HIV infection. nih.govnih.gov

Outcome MeasureEffect of this compound TreatmentCitation
CD4+ T Cell CountsIncreased nih.govnih.gov
Body WeightImproved / Maintained nih.govnih.gov
PD-1 ExpressionLowered in naive and memory T cells nih.govnih.gov
Naive T Cell FrequencyIncreased nih.govnih.gov

Mechanistic Insights and Elucidation of Therapeutic Effects of Chdi 340246

Understanding the Interplay of Kynurenine (B1673888) Pathway Metabolites in Disease Pathogenesis

The balance between neurotoxic and neuroprotective metabolites in the kynurenine pathway is crucial for neuronal health. Dysregulation of this balance has been implicated in the pathogenesis of various neurological and psychiatric disorders nih.gov.

Contribution of Neurotoxic Metabolites (3-HK, QA) to Disease Progression

3-Hydroxykynurenine (3-HK) and quinolinic acid (QA) are two downstream metabolites of the kynurenine pathway that have been extensively studied for their neurotoxic properties. 3-HK is produced directly from KYN by KMO activity nih.govresearchgate.net. QA is subsequently formed from 3-HK through a series of enzymatic steps involving kynureninase and 3-hydroxyanthranilic acid oxidase.

Both 3-HK and QA have been linked to neurodegenerative processes. 3-HK is known to generate reactive oxygen species (ROS), contributing to oxidative stress and inducing neuronal cell death. QA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity, which is a key mechanism of neuronal damage in various neurological conditions nih.gov. Elevated levels of 3-HK and QA have been reported in the brains of patients with neurodegenerative diseases such as Huntington's disease (HD), Alzheimer's disease (AD), and Parkinson's disease (PD). Studies in animal models of these diseases have provided evidence supporting the contribution of these neurotoxic metabolites to disease progression. For instance, in HD models, dysregulation of KP metabolites, particularly increased 3-HK and QA, has been observed.

Neuroprotective Role of Kynurenic Acid (KYNA) and Its Modulation

Kynurenic acid (KYNA) is another significant metabolite in the kynurenine pathway, produced from KYN by kynurenine aminotransferases (KATs). In contrast to 3-HK and QA, KYNA is generally considered to be neuroprotective.

KYNA exerts its neuroprotective effects primarily by acting as an antagonist at the glycine (B1666218) site of the NMDA receptor, thereby counteracting the excitotoxic effects of glutamate (B1630785) and QA. KYNA also modulates α7 nicotinic acetylcholine (B1216132) receptors. Beyond receptor modulation, KYNA has demonstrated antioxidant and anti-inflammatory properties, further contributing to its protective role.

Modulating KYNA levels is a potential therapeutic strategy for neurodegenerative diseases. KMO inhibition is a pharmacological approach that increases KYNA levels by shunting KYN away from the 3-HK/QA branch and towards the KYNA branch catalyzed by KATs nih.gov.

Research with CHDI-340246 has shown its ability to modulate the levels of these key metabolites. In transgenic mouse models of Huntington's disease, oral administration of this compound led to an inhibition of the formation of 3-HK and QA and a concomitant elevation of KYN and KYNA levels in brain tissues.

Data from studies investigating the impact of this compound on KP metabolites in animal models highlight this metabolic shift. For example, in simian immunodeficiency virus (SIV)-infected rhesus macaques, administration of this compound resulted in significant changes in plasma KP metabolite concentrations.

Table 1: Effect of this compound on Plasma Kynurenine Pathway Metabolites in SIV-Infected Rhesus Macaques

MetaboliteChange with this compound Treatment (relative to control)Source
Kynurenine (KYN)Increased (1-2 orders of magnitude higher Cmax)
Kynurenic Acid (KYNA)Increased (1-2 orders of magnitude higher Cmax)
Anthranilic Acid (AA)Increased (1-2 orders of magnitude higher Cmax)
3-Hydroxykynurenine (3-HK)Decreased (approximately one third the levels)
Quinolinic Acid (QA)Decreased (approximately one third the levels)

Note: Data is based on observed trends and approximate magnitudes of change reported in the cited sources.

Broader Cellular and Molecular Pathways Modulated by KMO Inhibition Beyond Direct Metabolic Shifting

While the direct modulation of neurotoxic and neuroprotective kynurenine metabolites is a primary mechanism, KMO inhibition and the resulting changes in KP metabolites can influence broader cellular and molecular pathways.

The kynurenine pathway is linked to NAD+ biosynthesis, and KMO plays a role in this process researchgate.net. Changes in KP metabolite levels, particularly downstream of KMO, can impact cellular energy metabolism and redox balance. For instance, 3-HK and QA contribute to oxidative stress, and reducing their levels through KMO inhibition can mitigate oxidative damage.

Furthermore, KP metabolites have been implicated in modulating immune responses and neuroinflammation. KYNA, for example, may play a role in regulating neuroinflammation by altering the balance of pro-inflammatory and anti-inflammatory mediators, potentially through agonist activity at aryl hydrocarbon receptors. KMO is expressed in immune cells like microglia and macrophages in the brain and periphery, suggesting a role in neuroinflammatory processes. Inhibiting KMO in these cells could influence the inflammatory milieu.

Studies have also suggested that KMO inhibition can modulate synaptic plasticity. The exact mechanisms underlying these broader effects are still under investigation, but they likely involve the complex interplay of KP metabolites with various receptors, signaling pathways, and cellular processes beyond their direct neurotoxic or neuroprotective actions.

Significance of Central Versus Peripheral KMO Inhibition in Therapeutic Outcomes

KMO is expressed both in the central nervous system (CNS), primarily in microglia, and in peripheral tissues, such as the liver and kidney, as well as in peripheral immune cells like macrophages and monocytes researchgate.net. The relative contribution of central versus peripheral KMO inhibition to therapeutic outcomes is a significant consideration.

Some KMO inhibitors have limited ability to cross the blood-brain barrier (BBB). However, research suggests that even peripheral KMO inhibition can lead to beneficial effects in the CNS nih.gov. One proposed mechanism is that peripheral KMO inhibition increases systemic KYN levels. KYN can cross the BBB and then be converted to KYNA by KATs within the brain, particularly in astrocytes. This peripheral-to-central conversion of KYN to KYNA could contribute to increased neuroprotective KYNA levels in the brain despite limited brain penetrance of the inhibitor itself nih.gov.

Studies with KMO inhibitors, including this compound, have shown modulation of KP metabolites in both peripheral tissues and the CNS. While this compound has demonstrated effects in brain tissue in mouse models, the extent of its brain penetration and the precise contribution of central versus peripheral KMO inhibition to its observed effects are areas of ongoing research. The ability of KMO inhibitors to influence central KYNA levels via peripheral mechanisms highlights a potential therapeutic avenue even for compounds with limited brain permeability nih.gov. However, the development of brain-penetrant KMO inhibitors is also being explored to directly target central KMO activity and potentially enhance therapeutic efficacy.

The significance of central versus peripheral inhibition may vary depending on the specific disease context and the relative contributions of central and peripheral KP dysregulation to the pathology.

Table 2: Summary of Key Kynurenine Pathway Metabolites and Their Roles

MetaboliteProduced by Enzyme(s)Primary Location of Production in BrainRole(s)PubChem CID / Other Identifier
L-Kynurenine (KYN)TDO, IDO1, IDO2, FormamidaseWidely distributedPrecursor to other metabolites, potentially neuroprotectiveCID 161166 (L-isomer)
3-Hydroxykynurenine (3-HK)Kynurenine 3-monooxygenase (KMO)MicrogliaNeurotoxic (oxidative stress, free radical generation)CID 89 (DL-isomer)
Quinolinic Acid (QA)Kynureninase, 3-hydroxyanthranilic acid oxidaseMicroglia, macrophagesNeurotoxic (NMDA receptor agonist, excitotoxicity, oxidative stress)CID 1066
Kynurenic Acid (KYNA)Kynurenine aminotransferases (KATs)Astrocytes, NeuronsNeuroprotective (NMDA receptor antagonist, α7 nAChR modulator, antioxidant, anti-inflammatory)CID 3845

Methodological Approaches in Chdi 340246 Academic Research

In Vitro Assay Development for KMO Activity and Selectivity

The initial characterization of CHDI-340246 involved the development of robust in vitro assays to determine its potency and selectivity as a kynurenine (B1673888) mono-oxygenase (KMO) inhibitor. Biochemical assays were fundamental in quantifying the compound's direct inhibitory effect on the KMO enzyme. These assays often utilize mitochondrial fractions isolated from rodent liver or brain tissue, which are rich in KMO. neuroservice.comresearchgate.net In this format, this compound demonstrated high potency. neuroservice.com

To understand the compound's activity in a more physiologically relevant context, cell-based assays were developed. These assays measured endogenous KMO activity in various cell types, including:

Primary rat microglia neuroservice.com

Human peripheral blood mononuclear cells (PBMCs) neuroservice.comresearchgate.net

Chinese Hamster Ovary (CHO) cells engineered to overexpress mouse, human, or rat KMO neuroservice.com

The potency of this compound in these cellular systems was found to be in the nanomolar range, depending on the specific assay format. neuroservice.com

A crucial aspect of the in vitro evaluation was to establish the compound's selectivity. Assays confirmed that this compound does not significantly affect the activity of other key enzymes within the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO), kynurenine aminotransferases (KATs), or kynureninase. neuroservice.com Furthermore, its selectivity was extensively profiled against a broad panel of central nervous system (CNS) and peripheral targets, as well as diverse kinases and other enzyme classes, to assess potential off-target liabilities. neuroservice.comresearchgate.net

Assay TypeSystem/ModelPurposeReported Potency (IC₅₀)
Biochemical AssayMitochondrial fractions from rodent liverDirect KMO enzyme inhibition0.5 nM
Cellular AssayPrimary rat microgliaEndogenous KMO activity20-80 nM
Cellular AssayHuman PBMCsEndogenous KMO activity20-80 nM
Cellular AssayCHO cells overexpressing KMOSpecific KMO isoform activity20-80 nM
Selectivity PanelOther kynurenine pathway enzymes (IDO, KATs, kynureninase)Assess on-pathway selectivityNo significant activity
Selectivity PanelDiverse CNS/peripheral targets, kinasesAssess off-target liabilityHighly selective for KMO

Selection and Characterization of Relevant Animal Models

Research into the in vivo effects of this compound has predominantly utilized mouse models of Huntington's disease (HD). nih.gov The rationale for selecting these models is based on the observation that dysregulation of the kynurenine pathway is a feature of HD pathology in both patients and animal models, characterized by elevated levels of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). researchgate.netnih.govresearchgate.netresearchgate.net

The animal models are typically genetic, designed to replicate the underlying cause of HD—the expansion of a CAG triplet repeat in the huntingtin gene. nih.gov These models provide high construct validity and allow for the study of disease-related mechanisms and the evaluation of therapeutic interventions. huntingtonstudygroup.org Commonly used models in this compound research include:

R6/2 Mice: A transgenic fragment model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat. researchgate.netresearchgate.net It is characterized by an early onset and rapidly progressing HD-like phenotype. researchgate.net

Q175 Mice: A knock-in model where the expanded CAG repeat is inserted into the endogenous mouse huntingtin gene, providing a model that may more accurately reflect the human genetic context. nih.gov

YAC128 Mice: A transgenic model containing the full-length human huntingtin gene with 128 CAG repeats, which exhibits robust and progressive motor and neuropathological phenotypes. researchgate.netnih.gov

These models are characterized by the age-dependent formation of protein aggregates, progressive motor and cognitive deficits, and selective neurodegeneration, which are hallmarks of HD. huntingtonstudygroup.orgmdpi.com Their well-defined pathological progression allows researchers to assess how KMO inhibition by this compound impacts these features. huntingtonstudygroup.org

Animal ModelModel TypeKey CharacteristicsRelevance to this compound Research
R6/2Transgenic (N-terminal fragment)Expresses human mHtt exon 1; rapid, severe phenotype. researchgate.netUsed to study effects on rapidly progressing HD-like pathology. researchgate.net
Q175Knock-in (full-length)Expanded CAG repeat in the native mouse Htt gene. nih.govUsed for microdialysis and chronic dosing studies. neuroservice.comnih.gov
YAC128Transgenic (full-length)Expresses full-length human mHtt; progressive phenotype. nih.govUsed to assess impact on kynurenine pathway dysregulation. researchgate.net

Quantitative Analysis of Kynurenine Pathway Metabolites (e.g., LC/MS/MS, Microdialysis)

A cornerstone of the research on this compound has been the precise quantification of kynurenine pathway metabolites to confirm target engagement and understand the compound's pharmacodynamic effects. The primary analytical method used for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). neuroservice.com This highly sensitive and specific technique allows for the simultaneous measurement of this compound and multiple metabolites in various biological matrices, including plasma, brain, liver, and kidney. neuroservice.com

Studies have consistently shown that oral administration of this compound potently and dose-dependently modulates the kynurenine pathway in both peripheral tissues and the central nervous system. nih.govresearchgate.net The key findings from these analyses include:

A significant inhibition of the formation of 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). nih.govresearchgate.net

A substantial elevation of kynurenine (Kyn) and kynurenic acid (KynA) levels. nih.govresearchgate.net

To specifically measure the concentration of unbound, pharmacologically active compound and its effect on metabolites in the brain's extracellular space, in vivo microdialysis has been employed. nih.gov Probes are surgically implanted into the striatum of rodents, allowing for the continuous sampling of the interstitial fluid. neuroservice.com This technique was used to establish a direct relationship between the free concentration of this compound in the brain and the corresponding changes in local kynurenine pathway metabolite levels. neuroservice.com

MetaboliteObserved Change with this compoundTissues AnalyzedAnalytical Technique
3-Hydroxykynurenine (3-HK)DecreasedBrain, Plasma, Peripheral TissuesLC-MS/MS
Quinolinic Acid (QUIN)DecreasedBrain, Plasma, Peripheral TissuesLC-MS/MS
Kynurenine (Kyn)IncreasedBrain, Plasma, Peripheral TissuesLC-MS/MS
Kynurenic Acid (KynA)IncreasedBrain, Plasma, Peripheral TissuesLC-MS/MS, Microdialysis

Electrophysiological Recording Techniques in Brain Slices

To investigate the functional consequences of KMO inhibition on neuronal circuitry, researchers have utilized ex vivo electrophysiological recordings in acute brain slices from HD mouse models. nih.gov This technique allows for the direct assessment of synaptic function and neuronal excitability in a controlled environment while preserving the local network architecture. researchgate.netfsu.edu

The methodology involves preparing thin (e.g., 350 micron) brain slices, typically containing the striatum and cortex, regions profoundly affected in HD. fsu.edu These slices are kept viable in an artificial cerebrospinal fluid (aCSF), enabling the recording of neuronal electrical activity using techniques like whole-cell patch-clamp. nih.govparkinsonsroadmap.org

Research on this compound has demonstrated that targeting KMO can reverse specific electrophysiological deficits observed in HD mouse models. nih.gov Studies have shown that both acute and chronic administration of the inhibitor can restore several electrophysiological alterations. nih.govresearchgate.net A key finding was the improvement in excitatory synaptic transmission in the striatum of HD mice following chronic treatment with this compound. neuroservice.com These results suggest that modulating the kynurenine pathway can have a direct impact on the functional impairments in neuronal communication that are characteristic of Huntington's disease. nih.gov

Behavioral Phenotyping and Neurological Assessment in Rodent Models

A comprehensive evaluation of a therapeutic candidate requires assessing its impact on the behavioral and neurological symptoms of the disease in animal models. huntingtonstudygroup.org For this compound, researchers employed a wide-ranging panel of behavioral tests to determine if the biochemical and electrophysiological benefits translated into functional improvements in HD rodent models. researchgate.netnih.gov

These assessments are designed to measure various domains affected in HD, including:

Motor Function: Tests like the rotarod are used to assess balance, coordination, and motor learning. nih.gov

Cognitive Function: Tasks designed to evaluate learning, memory, and executive function. huntingtonstudygroup.org

Psychiatric-like Symptoms: Tests that can model anxiety and depressive-like behaviors. huntingtonstudygroup.org

Despite the clear pharmacodynamic effect of this compound on kynurenine pathway metabolites and the restoration of certain electrophysiological deficits, the results from behavioral phenotyping were notable. nih.gov Comprehensive studies demonstrated that chronic dosing with the selective KMO inhibitor did not lead to a significant modification of behavioral phenotypes or the natural progression of the disease in the tested mouse models of HD. researchgate.netnih.gov This finding highlights the complexity of translating biochemical target engagement into broad functional recovery in neurodegenerative disease models.

Biomarker Development and Validation in Preclinical Contexts

The development of reliable biomarkers is essential for translating preclinical findings to clinical studies. In the research of this compound, the modulation of kynurenine pathway metabolites themselves served as robust preclinical biomarkers of target engagement and pharmacodynamic activity. researchgate.net

The quantitative analysis via LC-MS/MS established that changes in the levels of Kyn, KynA, 3-HK, and QUIN in both blood (plasma) and CNS are directly related to the administration of the KMO inhibitor. neuroservice.comnih.gov This provides a clear and measurable set of biomarkers to confirm that the drug is engaging its target, KMO, and exerting the expected biochemical effect. researchgate.net

The validation of these biomarkers in preclinical animal models is a critical step. researchgate.net Research demonstrated a dose-dependent relationship between this compound exposure and the magnitude of change in these metabolites, establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) model. researchgate.netresearchgate.net The ability to measure these metabolites in accessible peripheral fluids like plasma is particularly valuable, as it suggests a potential translatable biomarker strategy for future human studies. researchgate.net Efforts were specifically undertaken to develop and refine analytical methods for these metabolites in support of clinical biomarker studies. researchgate.net

Potential BiomarkerMatrixChange with this compoundSignificance
3-Hydroxykynurenine (3-HK)Plasma, BrainDecreaseDirect measure of KMO inhibition.
Kynurenic Acid (KynA)Plasma, BrainIncreaseIndicates pathway shunting away from 3-HK.
Ratio of KynA to 3-HKPlasma, BrainIncreaseA sensitive indicator of KMO target engagement.
Quinolinic Acid (QUIN)Plasma, BrainDecreaseReduction of a downstream neurotoxic metabolite.

Comparative Analysis with Other Kmo Inhibitors in Preclinical Research

Structural and Pharmacological Distinctions Among KMO Inhibitors

The development of KMO inhibitors has evolved significantly, particularly after the elucidation of KMO's crystal structure, which has enabled more rational, structure-based drug design. mdpi.comnih.govnih.gov Early inhibitors were often analogues of the endogenous ligand, L-kynurenine. mdpi.com Over time, diverse chemical scaffolds have been identified, leading to compounds with varying potency and selectivity.

CHDI-340246 is characterized as a potent and selective KMO inhibitor. neuroservice.comnih.gov Preclinical studies have shown its high selectivity for KMO over other enzymes in the kynurenine (B1673888) pathway and a broader panel of central nervous system and peripheral targets. neuroservice.com In comparison, other well-studied inhibitors exhibit different pharmacological profiles. Ro-61-8048 is a competitive inhibitor, while its prodrug, JM6, demonstrates weak direct KMO inhibition. tandfonline.comamazonaws.com UPF-648 is another potent inhibitor, and its binding to yeast KMO has been structurally characterized, providing a valuable template for designing new inhibitors. tandfonline.comnih.gov More recent developments have led to compounds like 'compound 21', which has shown superior potency against both mouse and human KMO compared to this compound. tandfonline.com

CompoundType / ClassReported IC₅₀Key Pharmacological Features
This compoundSelective KMO Inhibitor20–80 nMPotent and highly selective for KMO. neuroservice.com
Ro-61-8048Competitive KMO InhibitorIC₅₀ for KMO is 37 nMOne of the most widely used KMO inhibitors in research. amazonaws.com
JM6Prodrug of Ro-61-8048Weak direct inhibition (IC₅₀ = 20 μM)Orally bioavailable; designed for slow release of Ro-61-8048 in the blood. tandfonline.comamazonaws.com
UPF-648Potent KMO Inhibitor40 nMBinding conformation to yeast KMO is well-characterized. tandfonline.comnih.gov
Ianthellamide ASelective KMO Inhibitor1.5 μMStructurally different from the native substrate, L-Kynurenine. tandfonline.com
Compound 21Novel KMO InhibitormKMO IC₅₀ = 3.3 nM, hKMO IC₅₀ = 1.9 nMDemonstrates higher potency than this compound. tandfonline.com

Differential Efficacy Profiles Across Various Disease Models

KMO inhibitors have demonstrated therapeutic potential across multiple preclinical models of neurodegenerative diseases, primarily by rebalancing the kynurenine pathway. nih.gov While they share a common mechanism, their reported efficacy can vary depending on the specific compound and the disease model used.

In mouse models of Huntington's disease (HD) , oral administration of this compound was found to potently modulate the kynurenine pathway in both peripheral tissues and the central nervous system. nih.govresearchgate.net This led to the inhibition of 3-HK and QUIN formation and an elevation of Kynurenine and KYNA levels in brain tissues, which restored several electrophysiological alterations. nih.govresearchgate.net Similarly, the KMO inhibitor JM6 has been shown to ameliorate neurodegeneration in mouse models of HD. nih.govamazonaws.com Other inhibitors, including UPF-648 and Ro-61-8048, have also shown neuroprotective effects in a Drosophila model of HD. nih.gov

For Alzheimer's disease (AD) , the prodrug JM6 was reported to prevent spatial memory deficits, anxiety-like behavior, and synaptic loss in a transgenic mouse model. le.ac.uktandfonline.com Treatment with an unspecified KMO inhibitor in a different mouse model of AD also significantly prevented synaptic loss and improved spatial memory. nih.gov

In models of ischemic stroke , the KMO inhibitors Ro-61-8048 and mNBA demonstrated significant neuroprotective effects, substantially decreasing the percentage of lesioned pyramidal neurons in the hippocampus of gerbils after induced ischemia. frontiersin.org

CompoundDisease ModelObserved Efficacy
This compoundHuntington's Disease (Mouse)Restored electrophysiological alterations; modulated CNS kynurenine pathway metabolites. nih.govnih.gov
JM6 (Prodrug of Ro-61-8048)Huntington's Disease (Mouse)Ameliorated neurodegeneration, reduced microglial activation, and extended lifespan. nih.govle.ac.uk
JM6 (Prodrug of Ro-61-8048)Alzheimer's Disease (Mouse)Prevented spatial memory deficits and synaptic loss. le.ac.uktandfonline.com
Ro-61-8048Huntington's Disease (Drosophila)Demonstrated neuroprotection. nih.gov
Ro-61-8048Ischemic Stroke (Gerbil/Rat)Significantly decreased neuronal lesions. frontiersin.org
UPF-648Huntington's Disease (Drosophila)Ameliorated disease-relevant phenotypes. nih.gov

Future Directions and Research Gaps in Chdi 340246 Studies

Unresolved Questions Regarding Long-Term Efficacy of KMO Inhibition in Specific Disease Phenotypes

While KMO inhibition has shown promise in modulating KP metabolites and ameliorating certain disease-relevant phenotypes in preclinical models, questions remain regarding its long-term efficacy across specific disease phenotypes bmj.comnih.govnih.govfrontiersin.org. Studies with CHDI-340246 in transgenic mouse models of Huntington's disease (HD) demonstrated that while it could restore several electrophysiological alterations, chronic administration did not significantly modify behavioral phenotypes or the natural progression of the disease in these models nih.govresearchgate.net. This highlights a gap in understanding the differential impact of KMO inhibition on various disease manifestations and the extent to which short-term biochemical modulation translates into long-term functional or behavioral improvements nih.gov. Further research is needed to delineate the specific disease phenotypes that are most responsive to KMO inhibition and to determine the optimal duration and timing of treatment for sustained therapeutic effects nih.govnih.gov.

Exploration of this compound in Additional Neurological or Inflammatory Disease Contexts

The potential therapeutic utility of KMO inhibition extends beyond neurodegenerative conditions like HD nih.govresearchgate.netnsf.gov. The kynurenine (B1673888) pathway is implicated in a wide range of neurological and inflammatory disorders mdpi.comnih.govresearchgate.net. This compound, as a selective KMO inhibitor, serves as a valuable tool for exploring the role of KMO in these diverse pathological contexts bmj.comresearchgate.net. Research has indicated the potential involvement of KMO in conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and inflammatory conditions like those associated with viral infections mdpi.comnih.govresearchgate.netresearchgate.net. Studies using this compound in models of acute simian immunodeficiency virus (SIV) infection, for instance, demonstrated that KMO inhibition could prevent increases in downstream KP metabolites and improve clinical outcomes, including increased CD4+ T cell counts and body weight mdpi.comnih.govnih.gov. Future research directions involve utilizing this compound to investigate the therapeutic potential of KMO inhibition in a broader spectrum of neurological and inflammatory diseases where KP dysregulation is a contributing factor nih.govresearchgate.netnsf.gov.

Potential for Combination Therapeutic Strategies Involving KMO Inhibition

Modulating the kynurenine pathway through KMO inhibition could be particularly effective when combined with other therapeutic strategies nih.gov. Given the complex nature of many neurological and inflammatory diseases, a multi-target approach may be necessary to achieve optimal outcomes mdpi.com. Combining KMO inhibitors like this compound with agents that target other enzymes in the KP or pathways involved in neuroinflammation or disease pathogenesis could offer synergistic benefits mdpi.com. For example, combining KMO inhibitors with inhibitors of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), enzymes at the initial step of the KP, could provide a more comprehensive modulation of metabolite levels mdpi.com. Additionally, exploring combinations with drugs that address specific symptoms or underlying disease mechanisms, such as anti-inflammatory agents or neuroprotectants, represents a promising avenue for future research nih.govmdpi.com.

Development of Advanced Methodologies for Pathway and Target Engagement Monitoring

Accurately monitoring the engagement of KMO inhibitors with their target and the subsequent impact on the kynurenine pathway is crucial for preclinical and clinical development frontiersin.orgucl.ac.uk. While current methods can measure changes in KP metabolite levels, more advanced methodologies are needed for real-time, spatially resolved monitoring of target engagement and pathway flux ucl.ac.ukresearchgate.netresearchgate.net. Techniques such as cellular thermal shift assay (CETSA) coupled with mass spectrometry (MS) or fluorescence-activated cell sorting (FACS) coupled with MS show promise for assessing intracellular drug-target binding and KMO functionality researchgate.netresearchgate.net. Further development and application of these and other advanced methodologies will provide a deeper understanding of how compounds like this compound interact with KMO in relevant tissues and cell types, and how this engagement translates into functional changes in the KP frontiersin.orgucl.ac.ukresearchgate.netresearchgate.net. This is particularly important for brain-penetrant KMO inhibitors to confirm target engagement within the central nervous system nih.govresearchgate.netresearchgate.net.

Strategies for Enhancing or Optimizing Central Nervous System Exposure of KMO Inhibitors

Achieving adequate exposure of KMO inhibitors in the central nervous system (CNS) is a significant challenge for treating neurological disorders researchgate.netresearchgate.netmdpi.com. While this compound has demonstrated modulation of the KP in the CNS in animal models, the extent and consistency of brain penetration can vary nih.govresearchgate.netresearchgate.net. Strategies to enhance CNS exposure are critical for maximizing the therapeutic potential of KMO inhibitors in brain-related diseases researchgate.netresearchgate.net. This includes the development of brain-permeable analogs or prodrug strategies designed to improve blood-brain barrier penetration nih.govresearchgate.net. A prodrug variant of a KMO inhibitor has been shown to cross the blood-brain barrier and release the active compound in the brain, leading to reduced levels of neurotoxic metabolites nih.govresearchgate.net. Further research is needed to optimize the pharmacokinetic properties of KMO inhibitors to ensure sufficient and sustained levels in the CNS while minimizing potential off-target effects in the periphery researchgate.netresearchgate.netresearchgate.net.

Q & A

Q. What is the molecular mechanism of CHDI-340246 as a kynurenine monooxygenase (KMO) inhibitor, and how does this influence the kynurenine pathway (KP)?

this compound binds to the active site of KMO, adjacent to flavin adenine dinucleotide (FAD), inducing structural changes in the enzyme. This inhibition shifts the KP toward increased production of neuroprotective kynurenic acid (KYNA) while reducing neurotoxic metabolites like quinolinic acid (QUIN). Researchers should validate this mechanism using crystallography (as done for structurally similar inhibitors like UPF648) and measure KP metabolite levels in both central and peripheral tissues via HPLC or LC-MS/MS .

Q. Which experimental models have been used to validate this compound’s efficacy in Huntington’s disease (HD) research?

Preclinical studies primarily use transgenic HD mouse models (e.g., R6/2 or Q175 strains) to assess electrophysiological abnormalities and neurodegeneration. This compound’s acute and chronic administration improved synaptic dysfunction in these models. Researchers should incorporate longitudinal behavioral assays (e.g., rotarod tests) paired with neurochemical profiling to correlate efficacy with KP modulation .

Q. What are the primary pharmacokinetic and pharmacodynamic parameters of this compound in peripheral vs. central nervous system (CNS) compartments?

this compound exhibits peripheral activity but also crosses the blood-brain barrier, elevating CNS KYNA levels. Methodologically, researchers should employ tissue-specific microdialysis or compartmentalized pharmacokinetic modeling to differentiate its distribution. Plasma and cerebrospinal fluid (CSF) sampling at staggered time points can quantify half-life and bioavailability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro IC50 values (0.5 nM) and in vivo efficacy thresholds for this compound?

While in vitro assays (e.g., recombinant KMO enzyme inhibition) report low nanomolar potency, in vivo efficacy depends on tissue penetration, protein binding, and metabolic stability. To address this, use physiologically based pharmacokinetic (PBPK) modeling to predict effective doses. Validate with ex vivo KMO activity assays in target tissues (e.g., liver, brain) post-administration .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s neuroprotective effects?

Longitudinal studies must account for disease progression variability in HD models. Implement a staggered dosing regimen with age-matched controls and blinded outcome assessments. Use mixed-effects statistical models to analyze repeated measures of motor/cognitive performance and KP metabolite trajectories. Ensure ethical compliance with sample size calculations to minimize animal use .

Q. How should researchers address contradictions in KP metabolite data across studies using this compound?

Discrepancies may arise from differences in assay sensitivity (e.g., ELISA vs. mass spectrometry) or animal strain-specific KP regulation. Standardize protocols using validated reference materials for KYNA/QUIN quantification. Perform meta-analyses of existing datasets to identify confounding variables (e.g., diet, circadian rhythms) and control them in experimental designs .

Q. What strategies optimize this compound’s experimental protocols for translational relevance?

Prioritize dose-response studies in multiple HD models to establish therapeutic windows. Pair these with biomarker discovery (e.g., plasma KYNA as a surrogate for CNS efficacy). Use factorial experimental designs to test interactions with adjunct therapies (e.g., antioxidants) and mitigate off-target effects via transcriptomic profiling .

Q. How can researchers evaluate this compound’s target engagement and off-target effects in complex biological systems?

Employ chemical proteomics (e.g., affinity chromatography pull-down assays) to confirm KMO binding specificity. Off-target screening using kinase profiling panels or CRISPR-Cas9-based gene perturbation assays can identify unintended interactions. Integrate these with functional readouts (e.g., mitochondrial respiration assays) to assess systemic impacts .

Methodological Frameworks

  • For hypothesis testing : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure studies. Example:
    • Population: Q175 HD mice; Intervention: this compound (10 mg/kg); Comparison: Vehicle control; Outcome: Striatal KYNA levels .
  • For data analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions. For instance, ensure longitudinal metabolite tracking is feasible within grant timelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.